
Tropifexor
Overview
Description
Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor. It was discovered by researchers from Novartis and the Genomics Institute of the Novartis Research Foundation. This compound is primarily being developed for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis .
Preparation Methods
The synthesis of tropifexor involves several steps, starting with the preparation of the core structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety. The synthetic route typically involves the following steps:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.
Introduction of the isoxazole ring: This is achieved by reacting the benzothiazole derivative with an appropriate isoxazole precursor.
Cyclopropyl and trifluoromethoxy substitutions: These groups are introduced through specific substitution reactions to achieve the final structure of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Tropifexor undergoes several types of chemical reactions, including:
Oxidation: this compound is primarily cleared from the human body via oxidative metabolism.
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, making it more water-soluble and facilitating its excretion.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and uridine diphosphate glucuronosyltransferase enzymes for glucuronidation. The major products formed from these reactions are oxidized and glucuronidated metabolites of this compound .
Scientific Research Applications
Nonalcoholic Steatohepatitis (NASH)
NASH is characterized by liver inflammation and damage due to fat accumulation, often leading to fibrosis and cirrhosis. Tropifexor is currently undergoing clinical trials to evaluate its efficacy in treating NASH.
- Preclinical Studies : In rodent models, this compound significantly reduced hepatic steatosis, inflammation, and fibrosis. A study indicated that treatment with this compound resulted in a notable decrease in the NAFLD activity score (NAS), which assesses steatosis, inflammation, and hepatocyte ballooning .
- Clinical Trials : The FLIGHT-FXR phase IIb study demonstrated that higher doses of this compound (140 µg and 200 µg) led to significant improvements in biomarkers such as hepatic fat fraction and alanine aminotransferase levels after 12 weeks of treatment. The study highlighted a favorable safety profile for this compound .
Cholestatic Liver Diseases
This compound is also being explored for its potential benefits in cholestatic liver diseases like primary biliary cholangitis (PBC). Clinical trials have shown that it can effectively reduce levels of liver enzymes such as gamma-glutamyl transferase (GGT), indicating improved bile flow and liver function .
Case Studies
- Study on Liver Enzymes : In a clinical trial involving participants with PBC, higher doses of this compound resulted in a significant decrease in GGT levels compared to the placebo group. For instance, participants taking 0.15 mg of this compound experienced a 64% reduction in GGT levels after 28 days .
- Longitudinal Study on NASH : A randomized adaptive trial assessed the long-term effects of this compound on NASH patients over 48 weeks. Results indicated sustained reductions in GGT and improvements in patient-reported outcomes related to itch severity, although some differences diminished over time .
Mechanism of Action
Tropifexor exerts its effects by acting as an agonist of the farnesoid X receptor, a nuclear receptor that regulates bile acid metabolism and signaling. Upon activation, the farnesoid X receptor inhibits bile acid synthesis and increases bile acid conjugation, transport, and excretion. This helps protect the liver from the harmful effects of bile accumulation . This compound specifically upregulates the expression of bile salt export pump and small heterodimer partner genes while downregulating cytochrome P450 8B1 .
Comparison with Similar Compounds
Tropifexor is unique among farnesoid X receptor agonists due to its high potency and selectivity. Similar compounds include:
Obeticholic acid: Another farnesoid X receptor agonist used for the treatment of primary biliary cholangitis and nonalcoholic steatohepatitis.
Cilofexor: A nonsteroidal farnesoid X receptor agonist with similar applications in liver disease treatment.
This compound stands out due to its unique chemical structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety, contributing to its high potency and selectivity .
Biological Activity
Tropifexor (LJN452) is a highly potent non-bile acid agonist of the farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and regulation of lipid homeostasis. This article explores the biological activity of this compound, focusing on its therapeutic potential for conditions such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC), as well as its antiviral properties.
This compound exerts its biological effects primarily through activation of FXR, a nuclear receptor that regulates various metabolic processes. Upon activation, FXR inhibits bile acid synthesis, enhances bile acid conjugation, and promotes their excretion, thereby protecting the liver from bile accumulation. The following mechanisms have been elucidated regarding this compound's action:
- Regulation of Gene Expression : this compound induces the expression of key genes involved in bile acid transport and metabolism, including Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP) . In human primary hepatocytes, this compound has shown effective induction of these genes at concentrations as low as 0.1 nM .
- Reduction of Inflammation and Fibrosis : In preclinical models of NASH, this compound significantly reduced hepatic steatosis, inflammation, and fibrosis. It was shown to decrease the Non-Alcoholic Fatty Liver Disease Activity Score (NAS) in treated mice compared to control groups .
- Transcriptomic Changes : A genome-wide transcriptome analysis revealed that this compound regulates a broader gene signature compared to other FXR agonists like obeticholic acid (OCA), impacting pathways related to inflammation and fibrogenesis .
Efficacy in Animal Models
This compound has been evaluated in various animal models to assess its efficacy against NASH:
- STAM Model : In this model, this compound treatment led to a significant reduction in liver triglycerides and fibrotic areas. Histopathological examinations confirmed improvements in steatosis and inflammation .
- Dosing Studies : Administering this compound at doses of 0.1 mg/kg and 0.3 mg/kg resulted in dose-dependent reductions in NAS components—steatosis, lobular inflammation, and hepatocyte ballooning .
Model Type | Treatment Dose | NAS Reduction | Fibrosis Reduction |
---|---|---|---|
STAM | 0.1 mg/kg | Significant | Significant |
STAM | 0.3 mg/kg | Significant | Significant |
Clinical Trials
This compound is currently under investigation in phase 2 clinical trials for its efficacy in treating NASH and PBC:
- NASH Study : A multicenter, double-blind study demonstrated that this compound produced robust reductions in hepatic fat content and serum alanine aminotransferase levels after 12 weeks of therapy .
- PBC Study : Ongoing trials are assessing the safety and efficacy of this compound in patients with PBC, focusing on its ability to improve liver function tests .
Antiviral Activity
Recent research has identified this compound's potential antiviral properties against SARS-CoV-2:
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of tropifexor in humans, and which enzymes are involved?
this compound undergoes metabolism via two major pathways: oxidation (primarily CYP3A4 [85–95%] and CYP2C8 [5–15%]) and glucuronidation (UGT1A1 [84%] and UGT1A3 [16%]). The dominant pathway shifts depending on drug concentration: glucuronidation prevails at higher concentrations (>1 µM), while oxidation dominates at clinically relevant nanomolar ranges (<0.1 µM) due to differential enzyme affinities . Methodologically, these pathways were identified using human hepatocyte incubations with selective inhibitors (e.g., ketoconazole for CYP3A4, montelukast for CYP2C8) and recombinant enzyme systems .
Q. How was this compound's absorption and excretion profile characterized in clinical studies?
A single 1-mg oral dose study revealed >73% absorption , with 94% total recovery of radioactivity in excreta (40% feces, 28.5% urine). Renal clearance of unchanged this compound was negligible, confirming metabolism as the primary clearance mechanism. These findings were validated using radiolabeled [¹⁴C]this compound and LC-MS/MS metabolite profiling in healthy volunteers .
Q. What biomarkers are used to assess this compound's efficacy in NASH clinical trials?
Key biomarkers include:
- Hepatic fat fraction (HFF) measured via MRI-PDFF.
- Alanine aminotransferase (ALT) reduction.
- Fibrosis markers (e.g., collagen deposition via SHG/TPE imaging and AI-based histopathology). In the FLIGHT-FXR trial, this compound (140–200 µg) showed dose-dependent improvements in HFF and ALT at 12 weeks, with 48-week biopsy data confirming fibrosis reduction .
Advanced Research Questions
Q. How do in vitro and in vivo metabolism data for this compound contradict, and how were these discrepancies resolved?
Initial in vitro studies (using µM concentrations) suggested glucuronidation as the dominant pathway, whereas in vivo human studies (nM exposures) revealed oxidative metabolism as primary. This contradiction was resolved through concentration-dependent in vitro experiments (0.05–10 µM range) in human hepatocytes, showing a shift from UGT-driven glucuronidation at high concentrations to CYP-mediated oxidation at low concentrations . Researchers further validated this using chemical inhibitors (e.g., ABT for CYPs, borneol/ATZ for UGTs) and adjusted CLint calculations to reflect clinical exposure levels .
Q. What methodological approaches are recommended for studying this compound's concentration-dependent metabolism in preclinical models?
- Use physiologically relevant concentrations (0.05–0.1 µM) in hepatocyte incubations to mimic clinical exposure.
- Employ broad-spectrum enzyme inhibitors (e.g., ABT for CYPs) to quantify pathway contributions.
- Validate findings with radiolabeled tracer studies and cross-species comparisons (e.g., human vs. rat microsomes) .
Q. How can researchers address potential drug-drug interactions (DDIs) involving this compound?
this compound’s metabolism by CYP3A4 and UGT1A1 necessitates screening for:
- CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin) using static or dynamic DDI models.
- UGT1A1 polymorphisms (e.g., Gilbert’s syndrome) via genotyping in pharmacokinetic studies. In vitro, DDI risk was assessed using recombinant enzyme inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .
Q. What transcriptomic signatures are associated with this compound's antifibrotic effects in preclinical NASH models?
In the AMLN mouse model, this compound downregulated pro-fibrogenic genes (e.g., Col1a1, Timp1) and upregulated antioxidant pathways (e.g., Nrf2 targets). RNA-seq analysis identified 461 differentially expressed genes, highlighting reduced oxidative stress and inflammation. Methodologically, bulk RNA sequencing and pathway enrichment tools (e.g., GSEA) were critical for these insights .
Q. How do combination therapies enhance this compound's efficacy in NASH, and what trial designs are optimal?
The TANDEM trial combined this compound with cenicriviroc (CCR2/5 inhibitor) to target both metabolic and inflammatory pathways. Key design elements included:
- Adaptive dosing to minimize pruritus (a common FXR agonist side effect).
- Histological endpoints (e.g., NASH resolution, fibrosis improvement) validated by centralized pathologists.
- Longitudinal biomarker analysis (e.g., FGF19, bile acids) to monitor target engagement .
Q. Methodological Considerations for Future Studies
- In vitro-to-in vivo extrapolation (IVIVE): Account for concentration-dependent metabolism by aligning in vitro assay concentrations with clinical exposure .
- Imaging technologies: Use SHG/TPE-AI for sensitive detection of fibrosis regression in biopsy samples .
- Multi-omics integration: Combine transcriptomic, metabolomic, and proteomic data to elucidate this compound’s pleiotropic effects .
Properties
IUPAC Name |
2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOOGHLKSNNEK-JWTNVVGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F4N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100225 | |
Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383816-29-2 | |
Record name | Tropifexor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROPIFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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